molecular formula C18H25ClN2O3 B5687029 butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate

butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate

Cat. No. B5687029
M. Wt: 352.9 g/mol
InChI Key: CQTRQZUZHZDYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate, also known as BCBC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

Butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate acts as a competitive inhibitor of the dopamine transporter, which results in an increase in dopamine levels in the brain. This increase in dopamine levels can lead to enhanced cognitive function and improved mood.
Biochemical and Physiological Effects:
butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate has been shown to increase dopamine levels in the brain, which can lead to improved cognitive function and mood. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate has been studied for its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate in lab experiments is its high affinity for the dopamine transporter, which allows for precise targeting of this protein. However, one limitation of using butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate is its potential toxicity, which must be carefully monitored in any experiments involving this compound.

Future Directions

There are several future directions for research on butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate. One potential area of study is the development of butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate and its potential use in the treatment of neurological disorders. Finally, butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate could be studied for its potential use as a PET imaging agent for other proteins involved in neurological function.

Synthesis Methods

The synthesis of butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate involves the reaction between 2-chlorobenzoyl chloride and butyl piperidine-1-carboxylate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate. This synthesis method has been optimized to yield high purity and high yield of butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate.

Scientific Research Applications

Butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate has been studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which is a key protein involved in regulating dopamine levels in the brain. butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate has also been studied for its potential use as a PET imaging agent for the dopamine transporter.

properties

IUPAC Name

butyl 3-[[(2-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-2-3-11-24-18(23)21-10-6-7-14(13-21)12-20-17(22)15-8-4-5-9-16(15)19/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRQZUZHZDYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate

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